molecular formula C21H15N3O2 B2645165 (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1941191-23-6

(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2645165
CAS RN: 1941191-23-6
M. Wt: 341.37
InChI Key: KQMQRLBOHISDOE-LNVKXUELSA-N
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Description

(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, also known as PCC, is a synthetic compound that belongs to the class of chromene derivatives. PCC has been the subject of extensive research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation. In addition, (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest. (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has also been found to inhibit the migration and invasion of cancer cells. In addition, (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines in immune cells. In neurodegenerative disorders, (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can be easily synthesized and purified, which makes it an ideal compound for research. Another advantage of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is its low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to explore the use of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of new synthesis methods for (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide could improve its yield and purity, which would facilitate its use in research. Finally, the investigation of the mechanism of action of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide could provide insights into the development of new drugs that target similar pathways.

Synthesis Methods

The synthesis of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves the condensation reaction between 2-aminopyridine and 3-formylchromone in the presence of acetic acid as a catalyst. The resulting product is then treated with phenylhydrazine to obtain (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide. The overall yield of the synthesis method is around 50%, and the purity of the product can be increased by recrystallization.

Scientific Research Applications

(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been investigated for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-phenylimino-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(24-19-12-6-7-13-22-19)17-14-15-8-4-5-11-18(15)26-21(17)23-16-9-2-1-3-10-16/h1-14H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMQRLBOHISDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

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